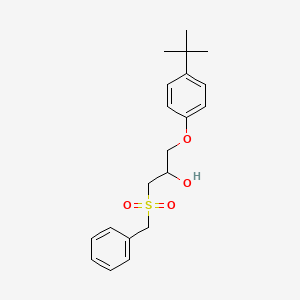
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol
Übersicht
Beschreibung
1-(Benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol, also known as BTP, is a synthetic compound that has been found to have potential applications in the field of scientific research. This compound is a selective antagonist of the G-protein coupled receptor, GPR55, which is involved in regulating various physiological processes in the human body.
Wirkmechanismus
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol acts as a selective antagonist of GPR55 by binding to the receptor and blocking its activation. GPR55 is a G-protein coupled receptor that is expressed in various tissues and is involved in regulating various physiological processes. The exact mechanism of action of GPR55 is not fully understood, but it has been shown to be involved in the regulation of bone density, immune response, and pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the differentiation of osteoclasts and promote the differentiation of osteoblasts, leading to increased bone density. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has several advantages for use in lab experiments. It is a selective antagonist of GPR55, which allows for the specific investigation of the role of this receptor in various physiological processes. This compound is also a synthetic compound, which allows for the easy replication of experiments and the production of large quantities of the compound. However, this compound also has some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in certain studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol. One area of research is the investigation of the role of GPR55 in various diseases such as cancer, osteoporosis, and inflammatory disorders. Another area of research is the development of more potent and selective antagonists of GPR55. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has been found to have potential applications in various fields of scientific research. It has been shown to be a selective antagonist of GPR55, which is involved in regulating various physiological processes such as bone density, immune response, and pain sensation. This compound has been used in various studies to investigate the role of GPR55 in these processes. It has also been used to study the molecular mechanisms of various diseases such as cancer, osteoporosis, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-benzylsulfonyl-3-(4-tert-butylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4S/c1-20(2,3)17-9-11-19(12-10-17)24-13-18(21)15-25(22,23)14-16-7-5-4-6-8-16/h4-12,18,21H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQAMDCBKKGOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)(=O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



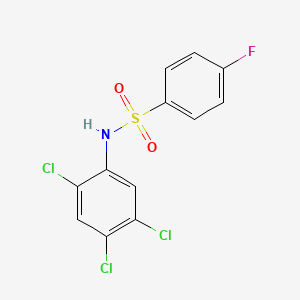
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B3845078.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B3845092.png)
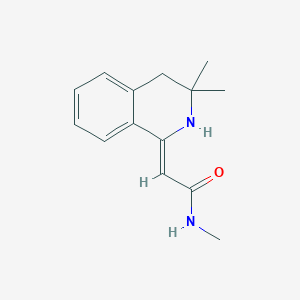

![2-chloro-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B3845113.png)
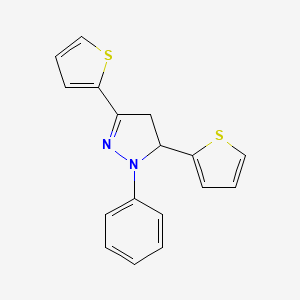
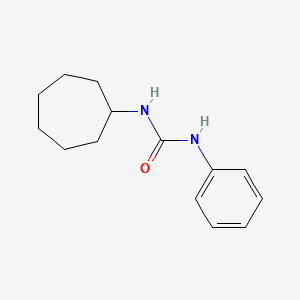
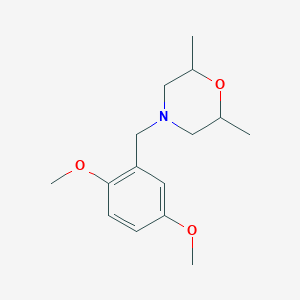
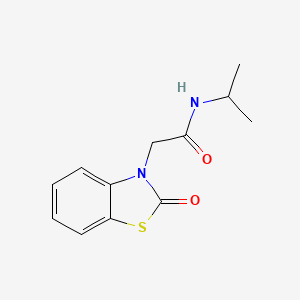
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B3845142.png)
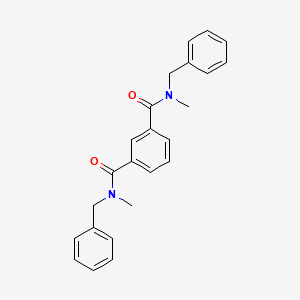
![4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine](/img/structure/B3845160.png)